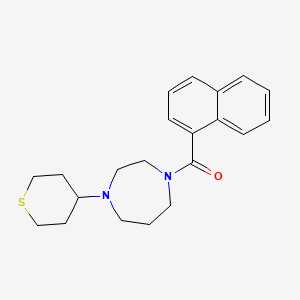![molecular formula C18H23N3OS B6428591 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2034609-53-3](/img/structure/B6428591.png)
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile (hereinafter referred to as 3-TDCB) is an organic compound that has been used in the synthesis of various drugs, in biochemistry and physiology, and in the laboratory. This compound is a white crystalline solid with a melting point of 183-186°C and is soluble in both organic and aqueous solvents. It has been studied for its potential applications in medicine and biochemistry, as well as its possible applications in laboratory experiments.
科学的研究の応用
3-TDCB has been studied for its potential applications in medicine and biochemistry. It has been used as a precursor for the synthesis of drugs such as thiamphenicol and thiamphenicol sulfoxide, which have been studied for their potential use in the treatment of bacterial infections. It has also been used in the synthesis of thiamphenicol sulfone, which has been studied for its potential anti-cancer properties. In addition, 3-TDCB has been used in the synthesis of thiamphenicol sulfoxide, which has been studied for its potential use as an anti-inflammatory agent.
作用機序
The mechanism of action of 3-TDCB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme thiamphenicol acetyltransferase, which is involved in the synthesis of thiamphenicol, a drug used to treat bacterial infections. In addition, 3-TDCB has been shown to inhibit the activity of other enzymes, such as thiolase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TDCB have not yet been fully studied. However, it has been shown to have antimicrobial and anti-inflammatory properties in laboratory studies. In addition, 3-TDCB has been shown to inhibit the activity of thiolase, which is involved in the metabolism of fatty acids. It has also been shown to have antifungal and antiviral properties.
実験室実験の利点と制限
The advantages of using 3-TDCB in laboratory experiments include its low cost, its high solubility in both organic and aqueous solvents, and its low toxicity. However, there are some limitations to using 3-TDCB in laboratory experiments, such as its instability in acidic and alkaline solutions, its low solubility in some solvents, and its low reactivity in some reactions.
将来の方向性
There are several potential future directions for 3-TDCB. First, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound. Second, additional research could be conducted to develop new synthetic methods for the synthesis of 3-TDCB. Third, research could be conducted to investigate the potential applications of 3-TDCB in the treatment of various diseases. Fourth, research could be conducted to investigate the potential of 3-TDCB as an industrial chemical. Finally, research could be conducted to investigate the potential of 3-TDCB as a drug delivery system.
合成法
3-TDCB can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Diels-Alder reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with an amine or thioamide in the presence of an acid catalyst. The Wittig reaction is a reaction between an alkyl halide and an aldehyde or ketone in the presence of a phosphonium salt. The Diels-Alder reaction is a cycloaddition reaction between a dienophile and a diene in the presence of a Lewis acid catalyst.
特性
IUPAC Name |
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-14-15-3-1-4-16(13-15)18(22)21-8-2-7-20(9-10-21)17-5-11-23-12-6-17/h1,3-4,13,17H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVAMGLHEMLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)
![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)